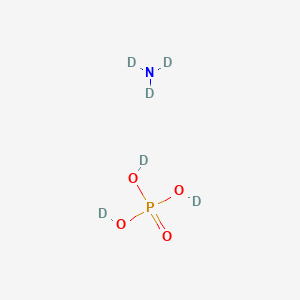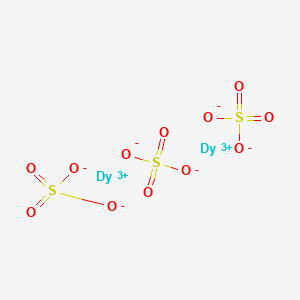![molecular formula C6H4ClN3S B079082 7-Chlor-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin CAS No. 13316-09-1](/img/structure/B79082.png)
7-Chlor-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolo[5,4-d]pyrimidines, including 7-Chloro-5-methyl derivatives, has been reported through various methods. One approach involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate in boiling toluene, yielding good products. This method highlights the versatility and efficiency of synthesizing thiazolopyrimidine derivatives (Kulakov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines, including 7-Chloro derivatives, has been elucidated using various spectroscopic methods and crystallography. X-ray crystallography, in particular, has been instrumental in confirming the three-dimensional structure of these compounds, providing insight into their conformational stability and potential intermolecular interactions (Kulakov et al., 2009).
Chemical Reactions and Properties
Thiazolopyrimidines undergo various chemical reactions that enable the introduction of functional groups, enhancing their chemical diversity and potential biological activity. For instance, 2-amino-7-chlorothiazolo[5,4-d]pyrimidines can be prepared in a single step from commercially available precursors, illustrating the reactivity of the thiazolopyrimidine scaffold towards nucleophiles (Liu et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
7-Chlor-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin: Derivate wurden synthetisiert und auf ihr Potenzial als Antikrebsmittel untersucht. Diese Verbindungen haben eine starke Zytotoxizität und Hemmwirkung gegen Topoisomerase I gezeigt, ein Enzym, das für die DNA-Replikation in Krebszellen entscheidend ist . Die Entwicklung dieser Inhibitoren zielt darauf ab, die Einschränkungen aktueller Krebstherapien wie chemischer Instabilität und Arzneimittelresistenz zu überwinden.
Topoisomerase I-Inhibitoren
Als Teil ihrer Rolle als Antikrebsmittel wurden diese Derivate auf ihre Fähigkeit untersucht, Topoisomerase I zu hemmen. Dieses Enzym ist aufgrund seiner Rolle bei der DNA-Replikation ein Ziel für die Krebsbehandlung. Es wurden Bindungsmodi der Verbindungen mit dem Topoisomerase I/DNA-Komplex vorgeschlagen, die zur Entwicklung effektiverer Krebsbehandlungen führen könnten .
Phosphatidylinositol-3-Kinase-Inhibitoren
Das Thiazolo[5,4-d]pyrimidin-Gerüst wird auf seine Rolle bei der Hemmung von Phosphatidylinositol-3-Kinase (PI3K) untersucht. PI3K-Inhibitoren haben ein erhebliches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, aufgrund ihrer Rolle in Zellwachstums- und Überlebenswegen .
Ubiquitin-spezifische Protease 7-Inhibitoren
Diese Verbindungen werden auch auf ihre Fähigkeit untersucht, die ubiquitin-spezifische Protease 7 (USP7) zu hemmen. USP7 spielt eine Rolle bei der Regulation der Stabilität von Proteinen, die an der Tumorsuppression und DNA-Reparatur beteiligt sind, und ist daher ein wertvolles Ziel für die Krebstherapie .
Stearoyl-CoA-Desaturase-Inhibitoren
Die Hemmung von Stearoyl-CoA-Desaturase (SCD) ist eine weitere potenzielle Anwendung. SCD ist am Lipidstoffwechsel beteiligt, und seine Inhibitoren werden für die Behandlung von Stoffwechselstörungen, Fettleibigkeit und möglicherweise Krebs erforscht .
Antagonisten des Wachstumshormon-Sekretagog-Rezeptors Typ 1a
Auf der Thiazolo[5,4-d]pyrimidin-Struktur basierende Verbindungen wurden als Antagonisten für den Wachstumshormon-Sekretagog-Rezeptor Typ 1a (GHSR1a) untersucht. Dieser Rezeptor ist an der Regulation der Wachstumshormonfreisetzung und des Appetits beteiligt und ist daher ein Ziel für Störungen im Zusammenhang mit Wachstum und Stoffwechsel .
Positive allosterische Modulatoren von α7-Nikotin-Acetylcholin-Rezeptoren
Diese Derivate wurden als positive allosterische Modulatoren von α7-Nikotin-Acetylcholin-Rezeptoren bewertet. Die Modulation dieser Rezeptoren hat Auswirkungen auf die Behandlung neurodegenerativer Erkrankungen und kognitiver Störungen .
Schlüsselzwischenprodukte bei der Synthese von bioaktiven Molekülen
Schließlich wird der Thiazolo[5,4-d]pyrimidin-Kern als Schlüsselzwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle verwendet. Dazu gehören SecA-Inhibitoren, p21-aktivierte Kinase 4-Inhibitoren, Epidermal Growth Factor Receptor Kinase-Inhibitoren und Fractalkin-Rezeptor-Antagonisten, die alle ein erhebliches therapeutisches Potenzial haben .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against various targets such as topoisomerase i , phosphatidylinositol 3-kinase , and ubiquitin-specific protease 7 .
Mode of Action
It’s worth noting that thiazolo[4,5-d]pyrimidin-7 (6h)-ones, a similar class of compounds, have been reported to inhibit topoisomerase i . They cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to affect various pathways, including those involving topoisomerase i .
Result of Action
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and efficacy.
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFFHMTVGVHVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343716 | |
| Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13316-09-1 | |
| Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)



